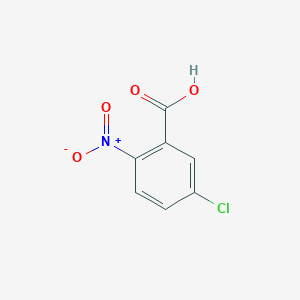

5-Chloro-2-nitrobenzoic acid

描述

Historical Context and Evolution of Research on Chloronitrobenzoic Acids

The study of chloronitrobenzoic acids is rooted in the broader history of aromatic chemistry. The synthesis of these compounds has evolved from classical nitration and chlorination reactions of benzoic acid derivatives to more refined and efficient modern techniques. nbinno.comgoogle.com Early methods often involved the direct nitration of chlorobenzoic acids or chlorination of nitrobenzoic acids, which could lead to a mixture of isomers, posing significant purification challenges. google.com For instance, the nitration of o-chlorobenzoic acid can produce both 2-chloro-5-nitrobenzoic acid and the isomeric 2-chloro-3-nitrobenzoic acid. google.com

Over the years, research has focused on developing more regioselective and efficient synthetic routes. The order of introducing the substituents onto the benzene (B151609) ring is crucial and dictates the final isomeric product. quora.com For example, a multi-step synthesis starting from benzene might involve Friedel-Crafts alkylation to form toluene (B28343), followed by nitration, chlorination, and finally oxidation of the methyl group to a carboxylic acid. quora.comquora.com

Recent advancements have introduced methodologies like microwave-assisted synthesis and catalyst-free reactions, which offer significant advantages such as reduced reaction times, milder conditions, and higher yields. researchgate.netacs.org For instance, a mild, microwave-assisted, regioselective amination of 2-chloro-5-nitrobenzoic acid has been developed to synthesize N-substituted 5-nitroanthranilic acid derivatives in high yields without the need for a solvent or catalyst. acs.org Another modern approach involves conducting the amination of 2-chloro-5-nitrobenzoic acid in superheated water, presenting an environmentally friendly alternative to traditional methods that often require metal catalysts and organic solvents. researchgate.net

Significance as a Versatile Chemical Synthon in Modern Organic Chemistry

5-Chloro-2-nitrobenzoic acid is a highly versatile chemical synthon, a building block used in organic synthesis to introduce specific structural motifs into a target molecule. Its utility stems from the presence of three distinct functional groups—carboxylic acid, nitro, and chloro—each offering a site for chemical modification. smolecule.com The electron-withdrawing nature of the nitro group enhances the reactivity of the aromatic ring towards nucleophilic substitution of the chlorine atom. smolecule.com

A primary application of this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. researchgate.netcapes.gov.brnih.gov A notable example is its use as a starting material for the synthesis of 2-aryl-4(3H)-quinazolinones. chemicalbook.comresearchgate.netcapes.gov.br These compounds are synthesized in a multi-step process that begins with this compound. researchgate.netcapes.gov.br Quinazolinone derivatives are of significant interest due to their potential as anticancer agents. chemicalbook.comarkat-usa.org

The synthetic utility of this compound is further demonstrated in its conversion to other important intermediates. For example, it is a precursor for 5,5′-dithiobis-2-nitrobenzoic acid, a reagent used in biochemical assays. chemicalbook.com The functional groups on this compound can be selectively transformed. The nitro group can be reduced to an amine, and the chlorine atom can be substituted by various nucleophiles, allowing for the creation of a diverse library of compounds.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₄ClNO₄ | sigmaaldrich.combiosynth.com |

| Molecular Weight | 201.56 g/mol | sigmaaldrich.combiosynth.com |

| Appearance | Light yellow to yellowish-green crystalline powder | chemicalbook.comnih.gov |

| Melting Point | 139 °C | chemicalbook.combiosynth.com |

| CAS Number | 2516-95-2 | sigmaaldrich.combiosynth.com |

Overview of Research Directions in this compound Chemistry

Current research involving this compound is multifaceted, extending into medicinal chemistry, materials science, and the development of novel synthetic methodologies.

In medicinal chemistry, a significant focus is on the synthesis of bioactive molecules. Research has shown that this compound can serve as a precursor for compounds with potential cytotoxic activity against various cancer cell lines, including leukemia, monocytic, and carcinoma cells. biosynth.com Its derivatives, such as certain quinazolinones, are being investigated as potential anticancer candidates. chemicalbook.com The compound itself has been suggested to interact with DNA by binding to guanine (B1146940), potentially disrupting DNA replication. biosynth.com Furthermore, chloronitrobenzoic acids have been studied for their effects on heme synthesis. chemicalbook.com

The development of new synthetic methods utilizing this compound continues to be an active area of research. The goal is to create more efficient, cost-effective, and environmentally benign processes. This includes the exploration of solid-phase synthesis techniques to prepare libraries of heterocyclic compounds for drug discovery. nih.govacs.org For instance, a related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been used as a building block for the solid-phase synthesis of various nitrogen-containing heterocycles like benzimidazoles, benzotriazoles, and quinoxalinones. nih.govacs.org

In materials science, the structural features of this compound and its derivatives are being explored for the development of new materials. The ability of the carboxylic acid group to form hydrogen bonds is a key feature in crystal engineering, where molecules are designed to self-assemble into specific crystalline structures with desired properties. smolecule.com

| Application | Product Type | Significance | Reference |

|---|---|---|---|

| Heterocyclic Synthesis | 2-Aryl-4(3H)-quinazolinones | Potential anticancer agents | chemicalbook.comresearchgate.netcapes.gov.br |

| Intermediate Synthesis | N-Substituted 5-nitroanthranilic acids | Building blocks for potential drugs | acs.org |

| Biochemical Reagents | 5,5′-dithiobis-2-nitrobenzoic acid | Used in sulfhydryl group quantification | chemicalbook.com |

| Pharmaceuticals | General intermediate | Used in the synthesis of various pharmaceuticals and pesticides | biosynth.com |

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUYSJHXBFFGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062484 | |

| Record name | Benzoic acid, 5-chloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2516-95-2 | |

| Record name | 5-Chloro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CHLORO-2-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 5-chloro-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-chloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVN7Y7ZX6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies of 5 Chloro 2 Nitrobenzoic Acid

Direct Synthesis Approaches

The direct synthesis of 5-Chloro-2-nitrobenzoic acid is primarily achieved through electrophilic aromatic substitution, particularly the nitration of chlorinated benzoic acid precursors. Oxidation of a corresponding toluene (B28343) derivative also presents a viable synthetic route.

Nitration Reactions of Chlorobenzoic Acid Precursors

The most common method for synthesizing this compound involves the direct nitration of ortho-chlorobenzoic acid (o-chlorobenzoic acid). This electrophilic aromatic substitution reaction utilizes a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The reaction is highly regioselective. The directing effects of the substituents on the benzene (B151609) ring—the chloro group (-Cl) and the carboxylic acid group (-COOH)—guide the position of the incoming nitro group. The carboxylic acid group is a meta-director, while the chloro group is an ortho-, para-director. The nitration of o-chlorobenzoic acid predominantly yields 2-chloro-5-nitrobenzoic acid, along with the 2-chloro-3-nitrobenzoic acid isomer. google.comgoogleapis.com

To maximize the yield of the desired 5-chloro isomer and minimize the formation of by-products, including dinitro-chloro-benzoic acid, strict temperature control is crucial. googleapis.com The reaction is typically carried out at low temperatures, often below 0°C or 5°C, by cooling the reaction vessel in an ice-salt bath. googleapis.comprepchem.com One procedure involves dissolving pure o-chlorobenzoic acid in 100% sulfuric acid, cooling the solution to below 0°C, and then adding a mixture of nitric acid and sulfuric acid dropwise over an hour. prepchem.com After the reaction is complete, the mixture is poured onto ice to precipitate the product, which is then filtered and purified, often by recrystallization from boiling water. prepchem.com This method can achieve high yields, with reports of 92% to 95.8%. prepchem.com

A patented production process outlines adding concentrated sulfuric acid and o-chlorobenzoic acid in a weight ratio of (3.5-4.5):1 into a nitration vessel, followed by the dropwise addition of nitric acid while maintaining the temperature between 30-40°C. google.compatsnap.com

Table 1: Nitration of o-Chlorobenzoic Acid

| Reactants | Key Reagents | Temperature | Reported Yield | Source |

|---|---|---|---|---|

| o-Chlorobenzoic acid | Nitric acid, Sulfuric acid | <0°C | ~92% | prepchem.com |

| o-Chlorobenzoic acid | Nitric acid, Sulfuric acid | 30-40°C | Not specified | google.compatsnap.com |

| o-Chlorobenzoic acid | Nitrating acid | ≤5°C | Not specified | googleapis.com |

Chlorination and Oxidation Routes

An alternative synthetic pathway to this compound involves the oxidation of a methyl group on a pre-functionalized toluene ring. This route begins with 5-chloro-2-nitrotoluene (B1630819) as the precursor. The methyl (-CH₃) group of this precursor is then oxidized to a carboxylic acid (-COOH) group.

This transformation is a standard reaction in organic synthesis. Strong oxidizing agents are required to convert the alkyl side chain to a carboxylic acid. Common reagents for this type of oxidation include potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium, such as sulfuric acid. orgsyn.orgquora.com For instance, the oxidation of the related compound p-nitrotoluene to p-nitrobenzoic acid is effectively carried out using sodium dichromate and concentrated sulfuric acid. orgsyn.org The reaction mixture is typically heated to ensure the completion of the oxidation. orgsyn.org After the reaction, the product is isolated by cooling the mixture, filtering the crude product, and purifying it, often by dissolving it in a basic solution to remove impurities followed by re-precipitation with acid. orgsyn.org

Advanced Derivatization through Amination Reactions

This compound is a valuable building block for synthesizing more complex molecules, particularly N-substituted anthranilic acid derivatives. These derivatives are formed through nucleophilic aromatic substitution, where the chloro substituent is replaced by an amine.

Regioselective N-Substituted 5-Nitroanthranilic Acid Synthesis

The reaction of this compound (or its isomer, 2-chloro-5-nitrobenzoic acid) with various primary and secondary amines leads to the regioselective synthesis of N-substituted 5-nitroanthranilic acids. acs.org The electron-withdrawing nature of the nitro and carboxyl groups activates the chlorine atom at the C-2 position towards nucleophilic attack by an amine. This reaction provides a direct route to a wide range of N-aryl and N-alkyl anthranilic acid derivatives. acs.org The resulting compounds are useful precursors that can be easily converted to corresponding aniline (B41778) derivatives by reducing the nitro group. acs.org

Microwave-Assisted and Catalyst-Free Amination Protocols

Significant advancements in the amination of 2-chloro-5-nitrobenzoic acid have been achieved using microwave-assisted organic synthesis (MAOS). acs.orgnih.gov This modern technique offers substantial benefits over conventional heating methods, including dramatically reduced reaction times, higher yields, and cleaner reactions, aligning with the principles of green chemistry. nih.govrsc.orgresearchgate.net

Researchers have developed a mild, regioselective amination protocol that is both microwave-assisted and catalyst-free. acs.orgnih.gov In this method, 2-chloro-5-nitrobenzoic acid is reacted with a diverse range of aliphatic and aromatic amines without any added solvent or catalyst. acs.org The reactions are typically complete within 5 to 30 minutes under microwave irradiation at temperatures ranging from 80 to 120°C, achieving isolated yields of up to >99%. acs.orgelsevierpure.com This solvent-free approach is operationally simple, less expensive than palladium-catalyzed cross-coupling reactions, and is suitable for upscaling. acs.orgacs.org

Table 2: Microwave-Assisted Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid

| Amine Reactant | Temperature (°C) | Time (min) | Yield (%) | Source |

|---|---|---|---|---|

| Aniline | 100 | 10 | 95 | acs.org |

| 4-Fluoroaniline | 100 | 10 | 98 | acs.org |

| 3,5-Dimethylaniline | 100 | 10 | >99 | acs.org |

| Benzylamine | 80 | 5 | 98 | acs.org |

| Phenethylamine | 120 | 30 | 94 | acs.org |

| Pyrrolidine | 80 | 5 | 96 | acs.org |

Data extracted from research on the amination of 2-chloro-5-nitrobenzoic acid. acs.org

Amination in Superheated Water as an Environmentally Benign Medium

As an alternative green chemistry approach, the amination of 2-chloro-5-nitrobenzoic acid can be performed effectively in superheated water. researchgate.netresearchgate.net This method avoids the use of organic solvents and metal catalysts, further enhancing its environmental credentials. researchgate.net

In this protocol, a series of N-arylanthranilic acid derivatives have been synthesized by reacting 2-chloro-5-nitrobenzoic acid with various arylamines in superheated water, using potassium carbonate as a base. researchgate.net The reactions achieve good yields within 2 to 3 hours at temperatures between 150°C and 190°C. researchgate.net This method has been shown to be a simple, environmentally friendly, and efficient route for the synthesis of N-phenylanthranilic acid derivatives and is also applicable for reactions with alkylamines and phenols. researchgate.net

Table 3: Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water

| Amine Reactant | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Aniline | 150 | 2 | 88 | researchgate.net |

| 4-Methylaniline | 150 | 2 | 92 | researchgate.net |

| 4-Methoxyaniline | 150 | 2 | 95 | researchgate.net |

| 4-Fluoroaniline | 150 | 2 | 91 | researchgate.net |

| n-Butylamine | 190 | 3 | 72 | researchgate.net |

Data extracted from research on metal catalyst-free amination in superheated water. researchgate.net

Substitution Reactions Involving the Chloro Group

The chloro substituent on the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strong electron-withdrawing effect of the nitro group positioned ortho to the chlorine atom. This group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution to occur.

The activated chlorine atom can be displaced by a variety of nucleophiles, including oxygen-based and nitrogen-based reagents. A key example is the reaction with hydroxide (B78521) ions. The synthesis of 2-nitro-5-hydroxybenzoic acid is achieved by heating this compound in an aqueous sodium hydroxide solution. chemicalbook.com This reaction proceeds via a nucleophilic aromatic substitution mechanism where the hydroxide ion attacks the carbon atom bearing the chlorine, leading to the formation of a hydroxy derivative after acidification. chemicalbook.com

Similarly, nitrogen nucleophiles, such as aliphatic and aromatic amines, can be used to synthesize N-substituted anthranilic acid derivatives. While specific studies on this compound are not prevalent, extensive research on its isomer, 2-chloro-5-nitrobenzoic acid, demonstrates its reaction with a diverse range of amines under microwave-assisted, catalyst-free conditions to yield the corresponding N-substituted 5-nitroanthranilic acids in high yields. nih.gov Given the similar electronic activation, this compound is expected to react analogously with amines to produce 2-nitro-5-(alkylamino)- or 2-nitro-5-(arylamino)benzoic acids.

| Nucleophile | Reagent Example | Product Class | Reference |

|---|---|---|---|

| Oxygen Nucleophile | Sodium Hydroxide (NaOH) | Hydroxy-nitrobenzoic acid | chemicalbook.com |

| Nitrogen Nucleophile | Aliphatic/Aromatic Amines (R-NH₂) | N-substituted aminobenzoic acids | nih.gov |

The synthesis of oxygen-substituted derivatives extends beyond the simple hydroxylation. Methoxy-substituted compounds, for instance, can be prepared by reacting this compound with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or dimethylformamide. This reaction follows the same SNAr pathway, with the methoxide ion (CH₃O⁻) acting as the nucleophile to displace the chloride ion, yielding 5-methoxy-2-nitrobenzoic acid. This product is a valuable intermediate in the synthesis of various biologically active molecules, including Cathepsin S inhibitors. lookchem.com

| Reagent | Resulting Derivative | Significance of Product | Reference |

|---|---|---|---|

| Sodium Hydroxide | 5-Hydroxy-2-nitrobenzoic acid | Intermediate for further synthesis | chemicalbook.com |

| Sodium Methoxide | 5-Methoxy-2-nitrobenzoic acid | Intermediate for neuroprotective compounds and enzyme inhibitors | lookchem.com |

Formation of Ester and Amide Derivatives from the Carboxylic Acid Moiety

The carboxylic acid group of this compound readily undergoes reactions typical of this functional group, such as esterification and amidation, without affecting the chloro or nitro substituents under appropriate conditions.

Esterification is commonly performed to protect the carboxylic acid or to modify the compound's solubility and reactivity. The methyl ester, for example, can be synthesized by reacting this compound with methanol in the presence of an acid catalyst or by using reagents like thionyl chloride followed by methanol, or dimethyl sulfate. echemi.com

Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. A common method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine. google.com Alternatively, peptide coupling agents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC-HCl), often in the presence of an additive like N-hydroxysuccinimide (NHS), can be used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. google.comnih.gov These methods allow for the synthesis of a wide array of N-substituted 5-chloro-2-nitrobenzamides.

| Derivative Type | Synthetic Method | Reagents | Product | Reference |

|---|---|---|---|---|

| Ester | Esterification | Methanol/Thionyl Chloride or Dimethyl Sulfate | Methyl 5-chloro-2-nitrobenzoate | echemi.com |

| Amide | Amidation (via acid chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) | N-substituted 5-chloro-2-nitrobenzamide | google.com |

| Amide | Amidation (coupling agent) | Amine (RNH₂), EDC, NHS | N-substituted 5-chloro-2-nitrobenzamide | google.comnih.gov |

Reactivity and Mechanistic Investigations of 5 Chloro 2 Nitrobenzoic Acid

Influence of Functional Groups on Aromatic Reactivity

The chemical behavior of 5-chloro-2-nitrobenzoic acid is fundamentally governed by the interplay of its three functional groups: a carboxylic acid, a chloro substituent, and a nitro substituent, all attached to a benzene (B151609) ring. The electronic properties of the chloro and nitro groups significantly modify the electron density of the aromatic system, which in turn dictates the molecule's reactivity and acidity.

The reactivity of the aromatic ring in this compound is heavily influenced by the electron-withdrawing nature of both the chloro and nitro substituents. These effects can be dissected into inductive and resonance contributions.

Inductive Effect (-I): Both chlorine and the nitro group are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect. They pull electron density away from the aromatic ring through the sigma (σ) bonds. This effect deactivates the ring towards electrophilic aromatic substitution by reducing its nucleophilicity. openstax.org The nitro group, with its positively charged nitrogen atom, has a particularly powerful -I effect. almerja.com

Resonance Effect (+R/-R):

The chloro substituent, despite its electronegativity, possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect). However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, resulting in a net deactivation of the ring. hcpgcollege.edu.in

The nitro group exhibits a strong electron-withdrawing resonance effect (-R effect). It can delocalize the ring's pi (π) electrons onto its own oxygen atoms, further decreasing the electron density on the aromatic ring. libretexts.org

The combination of these effects from a para-chloro and an ortho-nitro group (relative to the carboxylic acid) results in a highly electron-deficient aromatic system. This pronounced deactivation stabilizes the conjugate base of the carboxylic acid, significantly increasing its acidity. libretexts.org

The carboxylic acid group (-COOH) is inherently acidic, but its pKa value is dramatically influenced by the other substituents on the benzene ring. For this compound, the acidity is significantly enhanced compared to benzoic acid (pKa ≈ 4.2). libretexts.org

The electrolytic dissociation constant for this compound has been reported as 1.52 × 10⁻² at 25 °C. chemicalbook.com This corresponds to a pKa value of approximately 1.82.

pKa = -log(1.52 x 10⁻²) ≈ 1.82

This substantial increase in acidity (a lower pKa value indicates a stronger acid) is a direct consequence of the stabilization of its conjugate base, the 5-chloro-2-nitrobenzoate anion. Both the ortho-nitro and para-chloro groups are powerful electron-withdrawing groups (EWGs) that delocalize the negative charge of the carboxylate anion, making the deprotonation of the carboxylic acid more favorable. openstax.orglibretexts.org

Furthermore, the nitro group is in the ortho position relative to the carboxylic acid. Ortho-substituted benzoic acids are almost universally stronger acids than benzoic acid itself, a phenomenon known as the "ortho-effect." libretexts.org This effect is attributed to a combination of electronic and steric factors that force the carboxyl group out of the plane of the benzene ring, reducing destabilizing interactions and enhancing the stability of the resulting anion. hcpgcollege.edu.inlibretexts.org The solubility of the compound is also affected by pH; in basic conditions, the deprotonation of the carboxylic acid to form the more polar carboxylate salt increases its solubility in aqueous solutions. solubilityofthings.com

Elucidation of Reaction Mechanisms

The electron-deficient nature of the aromatic ring in this compound makes it susceptible to specific types of reactions, particularly nucleophilic aromatic substitution and reduction of the nitro group.

While the electron-deficient ring is deactivated towards electrophiles, it is highly activated for nucleophilic aromatic substitution (SNAr). The chloro substituent, located ortho and para to the strongly electron-withdrawing nitro group, is a prime site for such reactions. The reaction proceeds via a two-step addition-elimination mechanism.

Addition of Nucleophile: A nucleophile (e.g., an amine or an alkoxide) attacks the carbon atom bearing the chlorine. This attack is favored because the electron density at this position is significantly lowered by the nitro group. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.

For instance, 2-chloro-5-nitrobenzoic acid, an isomer of the title compound, undergoes microwave-assisted amination with various amines to yield N-substituted 5-nitroanthranilic acid derivatives, demonstrating the feasibility of this reaction type. chemicalbook.comsigmaaldrich.com Similarly, the fluorine atom in 2-fluoro-5-nitrobenzoic acid can be displaced by the hydroxyl group of aminophenols via an SNAr mechanism. cymitquimica.comchemicalbook.com

The nitro group of this compound can be readily reduced to an amino group (-NH₂) or other nitrogenous intermediates. This transformation is a cornerstone of synthetic chemistry, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group.

Common methods for this reduction include:

Catalytic Hydrogenation: This involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal-Acid Reduction: The use of an active metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (typically HCl) is a classic and effective method for reducing aromatic nitro groups. masterorganicchemistry.com

In biological systems, a different pathway has been observed for the related compound 2-chloro-5-nitrophenol. It is first reduced by a nitroreductase enzyme to 2-chloro-5-hydroxylaminophenol. nih.gov This intermediate then undergoes an enzymatic rearrangement to form an aminohydroquinone. This highlights that reduction can proceed stepwise, with the hydroxylamino (-NHOH) derivative being a key intermediate before the formation of the final amino (-NH₂) group. nih.gov

Reactivity in Coordination Chemistry

Upon deprotonation, the carboxylate form of the molecule, 5-chloro-2-nitrobenzoate, acts as a ligand, capable of coordinating with various metal ions to form metal complexes. Studies have shown the synthesis of complexes with d-block elements and lanthanides.

Polycrystalline complexes of Co(II), Ni(II), and Cu(II) with 5-chloro-2-nitrobenzoate have been synthesized and characterized. researchgate.net The general formulas are M(C₇H₃O₄NCl)₂·nH₂O, where n=3 for Co(II) and Ni(II), and n=2 for Cu(II). researchgate.net Infrared (IR) spectroscopy studies of these complexes indicate that the carboxylate group coordinates with the metal ions. researchgate.net The separation between the asymmetric and symmetric stretching frequencies of the COO⁻ group suggests that the carboxylate group acts as a bidentate ligand, bridging between metal centers. researchgate.net The IR spectra also show that the nitro group does not participate in coordination to the metal ion. researchgate.net

Similarly, the isomer 2-chloro-5-nitrobenzoic acid has been shown to act as a ligand, forming a one-dimensional coordination polymer with Europium(III) that exhibits red luminescence. chemicalbook.comsigmaaldrich.com Complexes with light lanthanides (La, Ce, Pr, Nd, Sm, Eu, Gd) have also been prepared, typically forming hydrated salts. niscpr.res.in These studies demonstrate the versatility of chloronitrobenzoic acids as ligands in constructing coordination compounds with diverse structures and properties.

Ligand Properties and Coordination Modes with Metal Centers (e.g., Eu(III), Co(II))

The coordination chemistry of this compound is dictated by the electronic and steric effects of its substituents on the benzene ring. The carboxylate group is the primary site for coordination with metal ions, while the electron-withdrawing nitro group and the chloro substituent influence the electronic properties of the ligand and the stability of the resulting metal complexes.

Europium(III) Complexes:

Extensive searches of the scientific literature have not yielded specific studies on the coordination complexes of this compound with Europium(III). However, research on the complexes of the isomeric ligand, 2-chloro-5-nitrobenzoic acid, with light lanthanides, including Eu(III), has been conducted. These studies show that 2-chloro-5-nitrobenzoates of light lanthanides form dihydrated complexes with a metal to ligand ratio of 1:3. scispace.com In these complexes, the nitro group does not participate in the coordination to the metal ion. scispace.com It is plausible that this compound would exhibit similar behavior, acting as a carboxylate-coordinating ligand to Eu(III). Further research is required to isolate and characterize the specific complexes of this compound with Eu(III) to determine their exact coordination modes and properties.

Cobalt(II) Complexes:

The complex of this compound with Cobalt(II) has been synthesized and characterized as a polycrystalline solid with the general formula Co(C₇H₃ClNO₄)₂·3H₂O. researchgate.net The magnetic properties of this complex have been investigated, revealing that it is a high-spin complex. researchgate.net The magnetic moment values for the Co(II) complex were found to be in the range of 4.53 to 4.55 µB, which is typical for octahedral Co(II) complexes. researchgate.net

Infrared (IR) spectroscopy of the Co(II) 5-chloro-2-nitrobenzoate provides insight into the ligand's coordination. The absence of the characteristic C=O stretching band of the free carboxylic acid (around 1716 cm⁻¹) in the spectrum of the complex confirms the deprotonation and coordination of the carboxylate group. researchgate.net The IR spectrum also indicates that the nitro (NO₂) group is not coordinated to the Co(II) ion. researchgate.net The coordination of the carboxylate group is further elucidated by the positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. In the Co(II) complex, these bands appear at approximately 1524 cm⁻¹ and 1368-1348 cm⁻¹, respectively. researchgate.net The separation between these vibrational frequencies (Δν = νₐₛ - νₛ) can be used to infer the coordination mode of the carboxylate group. For the Co(II) 5-chloro-2-nitrobenzoate, the IR data suggests a bidentate coordination of the carboxylate ions. researchgate.net

Table 1: Magnetic and Spectroscopic Data for Co(II) 5-chloro-2-nitrobenzoate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | Co(C₇H₃ClNO₄)₂·3H₂O | researchgate.net |

| Magnetic Moment (µB) | 4.53 - 4.55 | researchgate.net |

| νₐₛ(COO⁻) (cm⁻¹) | ~1524 | researchgate.net |

| νₛ(COO⁻) (cm⁻¹) | 1368-1348 | researchgate.net |

| Coordination of NO₂ group | Not coordinated | researchgate.net |

| Suggested Carboxylate Coordination | Bidentate | researchgate.net |

Carboxylate Anion Coordination

The carboxylate group of this compound is a versatile coordinating moiety, capable of adopting various binding modes with metal centers. These include monodentate, bidentate (chelating or bridging), and bridging-chelating modes. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the presence of other ligands, and the crystallization conditions.

While a crystal structure for the Co(II) complex is not available, the crystal structure of the copper(II) complex with 5-chloro-2-nitrobenzoate, [Cu₂(C₇H₃ClNO₄)₄]n, provides a clear example of the carboxylate coordination. In this polymeric compound, the coordination geometry around each Cu(II) ion is described as a distorted square-pyramidal. researchgate.net The coordination sphere is composed of five oxygen atoms from the carboxylate groups of five different 5-chloro-2-nitrobenzoate ligands. researchgate.net

This structure showcases multiple coordination modes of the carboxylate anion. The coordination leads to the formation of centrosymmetric binuclear units that are edge-shared, creating a linear chain. researchgate.net These chains are further interconnected into a three-dimensional network. researchgate.net The complexity of this structure highlights the ability of the 5-chloro-2-nitrobenzoate ligand to act as a versatile linker in the construction of coordination polymers.

Table 2: Coordination Details of the Carboxylate Anion in [Cu₂(C₇H₃ClNO₄)₄]n

| Feature | Description | Reference |

|---|---|---|

| Metal Center | Copper(II) | researchgate.net |

| Coordination Geometry | Distorted Square-Pyramidal | researchgate.net |

| Coordinating Atoms | Five oxygen atoms from five carboxylate groups | researchgate.net |

| Structural Motif | Centrosymmetric binuclear units forming a linear chain | researchgate.net |

| Overall Structure | Three-dimensional network | researchgate.net |

Applications in Advanced Organic and Medicinal Chemistry

Role as a Key Intermediate in Complex Organic Synthesis

5-Chloro-2-nitrobenzoic acid is a versatile building block in organic synthesis due to its distinct chemical properties. solubilityofthings.com The presence of a chloro group, a nitro group, and a carboxylic acid on the aromatic ring allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules. solubilityofthings.comguidechem.com

Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Scaffolds

This compound serves as a crucial starting material in the synthesis of numerous active pharmaceutical ingredients (APIs). solubilityofthings.combiosynth.combiosynth.com Its structural framework is incorporated into various drug scaffolds, demonstrating its importance in medicinal chemistry. For instance, it is a known precursor in the synthesis of compounds like penicillin G, ampicillin, and tetracycline. biosynth.com The reactivity of its functional groups allows for the construction of diverse molecular architectures with potential therapeutic applications.

One notable application is in the synthesis of N-substituted anthranilic acids. These derivatives are of significant interest as they are precursors to a range of pharmacologically active molecules. acs.orgacs.org For example, N-arylanthranilic acids are important for creating acridones and acridines, which have been investigated for their anti-herpes, anticancer, and antimalarial properties. acs.org

Building Block for Heterocyclic Scaffolds (e.g., benzimidazoles, quinoxalinones)

This compound is a key component in the synthesis of various heterocyclic scaffolds, which are core structures in many pharmaceuticals. nih.gov Its derivatives can be used to construct benzimidazoles, a class of compounds with a wide range of biological activities. acs.orginnovareacademics.in The synthesis often involves the reaction of a derivative of this compound with an appropriate diamine to form the benzimidazole (B57391) ring system. For example, it can be used to synthesize N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide. vulcanchem.com

Similarly, this chemical is utilized in the creation of quinoxalinones. acs.orgasianpubs.org These heterocyclic structures are also of significant interest in drug discovery. The synthesis of quinoxalinone derivatives can be achieved through the condensation of o-phenylenediamine (B120857) with derivatives of this compound. asianpubs.org A related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been shown to be a versatile building block for the solid-phase synthesis of various nitrogen-containing heterocycles, including benzimidazoles and quinoxalinones. nih.govacs.org

Synthesis of Agrochemicals and Dyes/Pigments

Beyond pharmaceuticals, this compound and its derivatives are important intermediates in the production of agrochemicals and dyes. guidechem.comevitachem.com In the agrochemical industry, it serves as a precursor for herbicides. yacooscience.comsmolecule.com For example, it is used in the synthesis of Saflufenacil, a pyrimidinedione herbicide. googleapis.com

The compound is also used in the synthesis of pigments and dyes. nbinno.com The chromophoric nitro group and the reactive chloro and carboxylic acid groups allow for the creation of a variety of colored compounds. guidechem.com

Medicinal Chemistry and Biological Activity of this compound Derivatives

The derivatives of this compound have been a focal point in medicinal chemistry due to their diverse pharmacological activities.

Development of N-Substituted Anthranilic Acid Derivatives with Pharmacological Activity

A significant area of research involves the synthesis of N-substituted anthranilic acid derivatives from 2-chloro-5-nitrobenzoic acid through amination reactions. acs.orgacs.orgnih.govsigmaaldrich.com These reactions can be carried out with a wide range of aliphatic and aromatic amines, often facilitated by microwave assistance without the need for a catalyst, to produce N-substituted 5-nitroanthranilic acids in high yields. acs.orgacs.orgnih.gov These derivatives are valuable intermediates that can be further modified, for instance, by reducing the nitro group to an amine, to create a variety of pharmacologically active compounds. acs.org

N-arylanthranilic acids, which can be synthesized from this compound, are structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and flufenamic acid. acs.org Research has focused on creating analogues of these established drugs to explore new therapeutic possibilities. For example, twelve analogues of diclofenac, a well-known NSAID, were synthesized and evaluated as inhibitors of transthyretin (TTR) amyloid formation, a process associated with certain diseases. acs.org This highlights the potential of using this compound as a starting point for developing novel anti-inflammatory agents and other therapeutic compounds. acs.org

Therapeutics for Neurodegenerative and Amyloid Diseases

Derivatives of this compound have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. The strategy often involves the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.netfabad.org.tr Research has shown that certain benzoic acid derivatives can effectively inhibit these enzymes. researchgate.net For instance, some tryptamine (B22526) derivatives have demonstrated significant AChE inhibitory potential. mdpi.com Specifically, a meta-di-nitro benzoyl derivative showed potent activity. mdpi.com The development of new cholinesterase inhibitors is a key area of research for palliative treatment of Alzheimer's. fabad.org.trjrespharm.com

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators

While direct evidence linking this compound to CFTR modulators is not prevalent in the provided context, the broader family of substituted benzoic acids is integral to the development of small molecules that can modulate the function of ion channels and transport proteins. The principles of designing molecules to interact with specific biological targets, as seen in other applications of this compound, are relevant to the field of CFTR modulation.

Precursors for Antiherpes, Anticancer, and Antimalarial Agents

This compound is a documented precursor for various therapeutic agents. It is utilized in the synthesis of compounds with potential anticancer activity. chemicalbook.com For example, it has been used to synthesize 2-aryl 4(3H)-quinazolinones, which are being investigated as anticancer candidates. chemicalbook.com The compound and its derivatives have been shown to induce apoptosis in cancer cells. Furthermore, derivatives of 2-chlorobenzoic acid have been identified as lead structures for the development of multistage antimalarial agents. nih.gov

Antimicrobial and Antifungal Properties of Derivatives

Derivatives of this compound have demonstrated notable antimicrobial and antifungal activities. Coordination compounds involving nitro-containing ligands, including derivatives of nitrobenzoic acid, are studied for their biological properties to combat drug resistance in bacteria and fungi. nih.gov For instance, certain N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives have shown significant antibacterial and antifungal potential. tandfonline.com One such derivative exhibited excellent antifungal activity against Candida albicans and Aspergillus niger. tandfonline.com

Anticancer Potential and Antitumor Activity of Metal Complexes

Metal complexes incorporating this compound or its derivatives have emerged as a promising class of anticancer agents. nih.gov These complexes often exhibit enhanced cytotoxic effects compared to the free ligands. nih.gov For example, copper(II) complexes with 4-chloro-3-nitrobenzoic acid have shown significant antiproliferative effects against human cancer cell lines, with one complex demonstrating greater antitumor efficacy than the standard drug cisplatin. mdpi.com These copper complexes have been found to induce apoptosis in cancer cells by regulating the expression of the Bcl-2 protein family and arresting the cell cycle in the G0/G1 phase. mdpi.comrsc.org Similarly, manganese(II), nickel(II), and copper(II) complexes with 2-chloro-5-nitrobenzoic acid have been shown to induce apoptosis in human lung and colon cancer cells. nih.gov The mechanism of action for many of these metal complexes involves interaction with DNA, leading to the destruction of its structure and subsequent cell death. rsc.org

Antidiabetic Agent Development and Enzyme Inhibition

Derivatives of this compound are actively being explored for the development of new antidiabetic agents. iosrjournals.org The primary mechanism of action often involves the inhibition of key carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. By inhibiting these enzymes, the rate of glucose absorption from the intestine is reduced, helping to manage blood sugar levels.

A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were synthesized and showed potent inhibition of both α-glucosidase and α-amylase. tandfonline.com Similarly, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated significant inhibitory potential against these enzymes, with some compounds being more potent than the standard drug acarbose. nih.govresearchgate.net

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase, acetylcholinesterase, butyrylcholinesterase)

The inhibitory activity of this compound and its derivatives extends to a variety of enzymes beyond those involved in diabetes. As mentioned previously, the inhibition of acetylcholinesterase and butyrylcholinesterase is a key strategy in the development of treatments for Alzheimer's disease. biointerfaceresearch.comfrontiersin.org The Ellman's method, which uses 5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB), is a common spectrophotometric assay for measuring cholinesterase activity. fabad.org.trtandfonline.com

Research has shown that various derivatives, including benzimidazole derivatives and salicylanilides, exhibit inhibitory effects on both AChE and BChE. biointerfaceresearch.commdpi.com For example, some N-substituted-5-benzylidene rhodanines showed promising AChE inhibitory activity. nanobioletters.com The diverse inhibitory profile of compounds derived from this compound highlights its importance as a scaffold in designing targeted enzyme inhibitors for various therapeutic applications.

Interaction with Biological Molecules (e.g., DNA binding studies)

This compound and its derivatives have been investigated for their interactions with biological macromolecules, particularly DNA. The parent compound, this compound, has been shown to bind to the N7 atom of guanine (B1146940) in DNA through hydrogen bonding interactions, which can disrupt normal DNA replication processes. biosynth.com

Metal complexes incorporating derivatives of chloro-nitrobenzoic acids have shown significant DNA binding activity. For instance, two novel copper(II) complexes synthesized with 4-chloro-3-nitrobenzoic acid as the main ligand demonstrated intercalative binding to calf thymus DNA (CT-DNA). mdpi.com Electronic absorption spectroscopy, fluorescence spectroscopy, and viscometry studies confirmed this binding mode. mdpi.com One of the complexes, in particular, exhibited a high binding constant, indicating a strong interaction with DNA. mdpi.com These interactions are significant as they can lead to anticancer activity by inducing apoptosis in cancer cells. mdpi.com

Furthermore, the structural features of these compounds, such as the presence and position of the chloro and nitro groups, influence their binding affinity and specificity with biological targets like enzymes and receptors. The nitro group, being a strong electron withdrawer, can participate in redox reactions and generate free radicals that interact with biomolecules, contributing to cellular damage. nih.gov The self-assembly of 2-chloro-5-nitro-benzoic acid with organic bases can also lead to the formation of supramolecular helical structures, which have been studied for their potential to interact with DNA. acs.org

Free Radical Scavenging and Antioxidant Activity

The antioxidant potential of this compound and its derivatives has been a subject of scientific inquiry. While direct studies on the free radical scavenging activity of this compound are not extensively detailed in the provided results, the behavior of related nitro-containing compounds and derivatives offers significant insights. The nitro group itself can be reduced to form reactive intermediates that interact with biological molecules, a process that can be linked to either pro-oxidant or antioxidant effects depending on the molecular context. nih.gov

Research on derivatives has shown promising antioxidant activity. For example, a study on 2-substituted-5-nitro benzimidazole derivatives, which share the nitro-aromatic core, revealed good antioxidant activity in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. innovareacademics.in The IC50 values for these compounds ranged from 3.17 to 7.59 µg/ml, which was significantly lower than the standard butylated hydroxytoluene (BHT), indicating potent antioxidant potential. innovareacademics.in The presence of chloro, bomo, and fluoro substituents was noted to enhance this activity. innovareacademics.in

Another related compound, 4-Amino-2-methoxy-5-nitrobenzoic acid, has also demonstrated significant radical scavenging activity in various assays, including DPPH, ABTS, and FRAP, suggesting its potential as an antioxidant agent. Similarly, 5-Hydroxy-4-methoxy-2-nitrobenzoic acid is recognized as an antioxidant with the ability to scavenge hydroxyl radicals and reactive oxygen species. chemicalbook.com

The general mechanism for the antioxidant activity of such phenolic and nitro-containing compounds involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. acs.org The efficiency of this process is influenced by the molecular structure, including the presence of electron-donating or electron-withdrawing groups. acs.org Assays like the DPPH and ABTS methods are commonly used to evaluate this radical scavenging capacity. acs.org

Interactive Data Table: Antioxidant Activity of Related Nitrobenzoic Acid Derivatives

| Compound/Derivative | Assay | IC50 Value (µg/mL) | Reference |

| 2-substituted-5-nitro benzimidazole derivatives | DPPH | 3.17 - 7.59 | innovareacademics.in |

| 4-Amino-2-methoxy-5-nitrobenzoic acid | DPPH | 25.4 | |

| 4-Amino-2-methoxy-5-nitrobenzoic acid | ABTS | 30.1 | |

| Caesalpinia crista extract (for comparison) | Hypochlorous acid scavenging | 170.51 ± 4.68 | nih.gov |

| Caesalpinia crista extract (for comparison) | Singlet oxygen scavenging | 61.13 ± 3.24 | nih.gov |

Spectroscopic and Structural Elucidation Techniques for 5 Chloro 2 Nitrobenzoic Acid and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and probing the molecular vibrations of 5-chloro-2-nitrobenzoic acid.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The infrared spectrum reveals distinct absorption bands corresponding to specific vibrational modes of the molecule.

Key functional groups and their corresponding vibrational frequencies are:

Carboxylic Acid Group (-COOH): This group gives rise to a broad absorption band for the O-H stretch, typically observed in the range of 2500-3300 cm⁻¹. The C=O (carbonyl) stretching vibration appears as a strong, sharp peak, generally between 1700-1720 cm⁻¹.

Nitro Group (-NO₂): The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch typically found around 1520 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹.

Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration is usually observed in the fingerprint region of the spectrum, around 700-800 cm⁻¹.

Aromatic Ring: The C-C stretching vibrations within the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

In a study of a novel Schiff base derived from 5-chloro-2-aminobenzoic acid, which has a similar substitution pattern, the COOH group showed a band at 3321.42 cm⁻¹, the C=O group at 1699.29 cm⁻¹, and the C-Cl group as a weak band at 470.83 cm⁻¹. ijmcmed.org For 5-amino-2-nitrobenzoic acid, the FTIR spectrum has been recorded in the 400-4000 cm⁻¹ range to assign different vibrational modes. researchgate.net

Interactive Data Table: FTIR Spectral Data for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid | O-H Stretch | 2500-3300 | |

| Carboxylic Acid | C=O Stretch | 1700-1720 | |

| Nitro Group | Asymmetric Stretch | ~1520 | |

| Nitro Group | Symmetric Stretch | ~1350 | |

| Carbon-Chlorine | C-Cl Stretch | 700-800 | |

| Aromatic Ring | C-C Stretch | 1400-1600 | |

| Aromatic Ring | C-H Stretch | >3000 |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The technique is valuable for analyzing the molecular vibrational modes of this compound.

Key Raman spectral features include:

Nitro Group: The symmetric stretching mode of the nitro group often shows a more intense signal in Raman spectra compared to FTIR, offering a clear confirmation of this functional group.

Aromatic Ring Breathing Mode: A characteristic ring breathing vibration is typically observed around 1000-1100 cm⁻¹.

Carbon-Carbon Aromatic Stretching: These vibrations are visible around 1590 cm⁻¹.

For the related compound 5-amino-2-nitrobenzoic acid, FT-Raman spectra have been recorded and analyzed to assign vibrational frequencies. researchgate.net Similarly, studies on other substituted benzoic acids, such as 2-chloro-5-nitrobenzoic acid, utilize Raman spectroscopy to complement FTIR data for a comprehensive vibrational analysis. mkjc.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon framework and the chemical environment of protons.

Proton (¹H) NMR for Structural Proton Assignment

¹H NMR spectroscopy is used to determine the number of different types of protons in a molecule and their neighboring environments. For this compound, the aromatic protons exhibit distinct downfield shifts due to the deshielding effects of the electron-withdrawing chloro and nitro substituents.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached functional groups.

Carboxylic Acid Carbon: The carbon of the carboxylic acid group typically resonates at a downfield chemical shift, often in the range of 165-170 ppm.

Aromatic Carbons: The aromatic carbons, particularly those bearing the chloro and nitro substituents, are significantly deshielded and appear in the 125-150 ppm range. The carbon attached to the nitro group is expected to be highly deshielded.

For the isomeric 2-chloro-5-nitrobenzoic acid, ¹³C NMR data is available. chemicalbook.com While not identical, it provides an indication of the chemical shift ranges for the carbons in a chloronitrobenzoic acid structure.

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for Substituted Benzoic Acids

| Carbon Atom | Typical Chemical Shift (ppm) | Reference |

| Carboxylic Acid (-COOH) | 165-170 | |

| Aromatic C-Cl | 125-150 | |

| Aromatic C-NO₂ | 125-150 | |

| Other Aromatic Carbons | 120-140 |

Other Advanced NMR Techniques (e.g., ¹¹⁹Sn-NMR for metal complexes)

When this compound is used as a ligand to form metal complexes, such as with organotin(IV) compounds, other NMR techniques become crucial. uobabylon.edu.iq

¹¹⁹Sn-NMR Spectroscopy: For organotin(IV) complexes of carboxylates, ¹¹⁹Sn-NMR spectroscopy is a powerful tool for determining the coordination number and geometry around the tin atom. gavinpublishers.com The chemical shift (δ) values in the ¹¹⁹Sn-NMR spectrum are indicative of the coordination environment:

Four-coordinated complexes: δ values typically range from +200 to –60 ppm. academie-sciences.fr

Five-coordinated complexes: δ values are generally found between –90 to –190 ppm. academie-sciences.frnih.gov

Six-coordinated complexes: δ values appear in the range of –210 to –400 ppm. academie-sciences.fr

In studies of organotin(IV) complexes with ligands similar to this compound, ¹¹⁹Sn-NMR has been used to confirm the formation of five- and six-coordinate structures in solution. gavinpublishers.comnih.gov For example, the ¹¹⁹Sn chemical shifts for some organotin(IV) derivatives were found in the range of -138.5 to -147.6 ppm, indicating a penta-coordinated environment around the tin atom. gavinpublishers.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation patterns of this compound. The electron ionization (EI) mass spectrum of this compound confirms its molecular weight of approximately 201.56 g/mol . nist.govbiosynth.comsigmaaldrich.comnist.gov

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. Common fragmentation pathways for chloronitrobenzoic acids include the loss of the carboxyl group and the nitro group. High-resolution mass spectrometry (HRMS) can be used to confirm the precise molecular formula of the compound and its fragments with a high degree of accuracy. For instance, in electrospray ionization mass spectrometry (ESI-MS) in negative mode, a major fragment can be observed corresponding to the deprotonated molecule [M-H]⁻.

Table 1: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Information | Source(s) |

| This compound | 201.56 | Loss of carboxyl and nitro groups are common. | nist.govbiosynth.comsigmaaldrich.comnist.gov |

| 2-Chloro-4-hydroxy-5-nitrobenzoic acid | 217.56 | ESI-MS (negative mode) shows a major fragment at m/z 216.97 ([M-H]⁻). | |

| Methyl 5-chloro-2-(1,2,4-triazol-1-yl)benzoate hydrochloride | 274.10 | ESI-MS shows a fragment at m/z 238.05 [M-Cl]⁺. | vulcanchem.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within this compound and its derivatives. The UV-Vis spectrum of a compound provides insights into the presence of chromophores and the nature of electronic transitions, such as π→π* and n→π* transitions.

For copper complexes of this compound, a band associated with metal-to-ligand charge transfer (MLCT) is typically observed. researchgate.net The specific wavelengths of absorption maxima (λmax) can be influenced by the solvent and the presence of other functional groups or metal ions. For example, the UV-Vis spectrum of a Schiff base derived from 5-chloro-2-aminobenzoic acid (a related compound) shows characteristic peaks for the azomethine and aromatic groups. ijmcmed.org In a study of lanthanide complexes with 2-chloro-5-nitrobenzoic acid, the electronic spectra were used to characterize the compounds. scispace.com

Table 2: UV-Vis Spectroscopy Data for Related Compounds

| Compound/Complex | Solvent | Key Absorption Bands (λmax) | Transition Type | Source(s) |

| 2-(5-Nitrofuran-2-amido)benzoic acid | - | ~350 nm (nitrofuran), ~250 nm (benzoic acid) | π→π* | |

| Copper complexes | - | ~309 nm | Metal-to-Ligand Charge Transfer (MLCT) | researchgate.net |

X-ray Crystallography and Single Crystal Diffraction Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about molecular conformation, coordination geometry in metal complexes, and the structure of solvates.

Determination of Solid-State Molecular Conformations

Single-crystal X-ray diffraction analysis reveals the solid-state molecular conformation of this compound and its derivatives. In a cocrystal of 2-chloro-5-nitrobenzoic acid with nicotinamide, the two molecules are held together by hydrogen bonds. iucr.org The analysis of a 1:1 cocrystal of 4-chloro-2-nitrobenzoic acid and 4-hydroxyquinoline (B1666331) showed a disordered structure involving both a co-crystal and a salt form. nih.gov

The planarity of the aromatic ring and the orientation of the substituent groups, such as the carboxylic acid and nitro groups, are key features determined by these studies. For instance, in a copper(II) complex of 5-chloro-2-nitrobenzoate, the dihedral angles between the nitro groups and the benzene rings were determined to be 12.0(3)° and 65.1(3)°. iucr.org

Elucidation of Coordination Geometry in Metal Complexes

X-ray crystallography is instrumental in elucidating the coordination geometry of metal complexes involving the 5-chloro-2-nitrobenzoate ligand. In a polymeric copper(II) complex, each Cu(II) ion exhibits a distorted square-pyramidal coordination geometry. iucr.org This geometry is formed by five oxygen atoms from the carboxylate groups of five different 5-chloro-2-nitrobenzoate ligands. iucr.org The copper ions are bridged by the carboxylate groups, forming a linear polymeric chain. iucr.org

Similarly, in lanthanide complexes with 2-chloro-5-nitrobenzoic acid, X-ray powder diffraction suggests they are polycrystalline compounds with low symmetry and large unit cells. scispace.com The analysis of a zinc complex of 2-chloro-5-nitrobenzoic acid also revealed details about the coordination environment of the zinc atoms. oup.com

Table 3: Coordination Geometry in Metal Complexes of Chloro-nitrobenzoic Acids

| Metal Complex | Coordination Geometry | Key Features | Source(s) |

| catena-Poly[[bis(5-chloro-2-nitrobenzoato)copper(II)]-bis(µ-5-chloro-2-nitrobenzoato)] | Distorted square-pyramidal | CuO5 coordination formed by five oxygen atoms from five ligands. | iucr.org |

| Zinc complex of 2-chloro-5-nitrobenzoic acid | - | - | oup.com |

| Lanthanide complexes of 2-chloro-5-nitrobenzoic acid | Polycrystalline, low symmetry | Isostructural in groups (La, Ce, Nd and Pr, Sm, Eu). | scispace.com |

Analysis of Solvate Structures (e.g., DMSO solvate)

The formation of solvates, where solvent molecules are incorporated into the crystal lattice, can be identified and characterized using single-crystal X-ray diffraction. A study on the DMSO solvate of 2-chloro-5-nitrobenzoic acid (an impurity of Mesalazine) revealed that the DMSO molecules are held in the crystal lattice through various hydrogen bonds, including O–H⋯S, O–H⋯O, and C–H⋯O interactions. researchgate.net The formation of these solvates can be a strategic way to selectively crystallize and remove impurities. researchgate.net The crystal structure of a DMSO solvate of a related compound, 2-chloro-4-nitrobenzoic acid, has also been reported. crystallography.net

Computational Chemistry and Molecular Modeling of 5 Chloro 2 Nitrobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 5-Chloro-2-nitrobenzoic acid at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) has become a popular and powerful method for investigating the electronic properties of molecular systems. scholarsresearchlibrary.com This approach is based on the principle that the energy of a multi-electron system can be expressed as a functional of the total electron density. isroset.org DFT methods, such as the B3LYP functional which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are frequently used to perform geometry optimization and calculate electronic properties for nitro-aromatic compounds. scholarsresearchlibrary.comscirp.org

For molecules like this compound and its isomers, DFT calculations are employed to determine the most stable conformation by optimizing all geometrical variables without constraints. scholarsresearchlibrary.com Studies on related compounds like 2-chloro-4-nitrobenzoic acid have utilized the B3LYP method with basis sets such as 6-311G and cc-pVDZ to investigate the optimized molecular geometry. ijcrr.comijcrr.com The Perdew–Burke–Ernzerhof (PBE) exchange-correlation density functional is another method used for geometry optimization of substituted nitrobenzoic acids. chemrxiv.org These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which often show excellent agreement with experimental results from X-ray diffraction. tandfonline.com

| Parameter | Typical Calculated Value (DFT/B3LYP) |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-N (Nitro) Bond Length | ~1.48 Å |

| C=O (Carboxyl) Bond Length | ~1.21 Å |

| C-O (Carboxyl) Bond Length | ~1.35 Å |

| O-H (Carboxyl) Bond Length | ~0.97 Å |

| O-N-O Bond Angle | ~124° |

| C-C-N Bond Angle | ~119° |

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry approach that approximates the many-electron wavefunction as a single Slater determinant. isroset.org While DFT methods have become more prevalent due to their balance of accuracy and computational cost, HF is still a valuable tool, often used in conjunction with other methods. scholarsresearchlibrary.com For substituted benzoic acids, HF calculations have been used to compute optimized geometries and analyze electronic properties. derpharmachemica.comcore.ac.uk For instance, studies on 5-Amino-2-nitrobenzoic acid have employed HF, alongside DFT and Møller–Plesset perturbation theory (MP2), to calculate the optimized geometry on the potential energy surface. derpharmachemica.com Although HF typically provides a good first approximation of molecular properties, it does not account for electron correlation as comprehensively as post-HF methods or DFT, which can be significant for molecules with complex electronic structures like those containing nitro groups. scholarsresearchlibrary.com

Electronic Property Analysis

The analysis of electronic properties derived from quantum chemical calculations reveals key aspects of a molecule's chemical reactivity, stability, and intermolecular interaction sites.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in quantum chemistry for understanding chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and intramolecular charge transfer capabilities. tandfonline.comresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. tandfonline.com

For this compound, the HOMO is expected to be located primarily on the benzene (B151609) ring and the carboxyl group, while the LUMO is likely concentrated around the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the ring towards the nitro group. tandfonline.com Computational studies on similar aromatic carboxylic acids have determined HOMO-LUMO gaps to be in the range of 8.88 to 9.60 eV, providing insight into their electronic transitions and reactivity. scispace.com

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| E(HOMO) | ~ -7.0 to -6.5 | Electron-donating ability (related to Ionization Potential) |

| E(LUMO) | ~ -3.5 to -3.0 | Electron-accepting ability (related to Electron Affinity) |

| ΔE (HOMO-LUMO Gap) | ~ 3.5 to 4.0 | Chemical Reactivity and Kinetic Stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. scirp.orguni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. uni-muenchen.de Typically, red-colored regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. uni-muenchen.deresearchgate.net Blue-colored regions signify positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles. uni-muenchen.de

In the case of this compound, the MEP map would be expected to show the most negative potential (red/yellow) concentrated around the oxygen atoms of the nitro and carboxyl groups, as these are the most electronegative sites. tandfonline.comresearchgate.net These regions represent the most probable sites for protonation and interactions with electrophiles. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atom of the carboxylic acid, indicating its acidic nature. uni-muenchen.de

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge delocalization and intramolecular interactions within a molecule. ijcrr.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de This analysis is particularly useful for quantifying hyperconjugative interactions, which involve charge transfer from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. ijcrr.comuni-muenchen.de The energetic significance of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). ijcrr.com

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) O (Nitro) | π(N-O) | ~20-45 | Intramolecular Hyperconjugation |

| LP(3) Cl | π(C-C) (Ring) | ~10-12 | Intramolecular Hyperconjugation |

| LP(2) O (Carbonyl) | π*(C-C) (Ring) | ~25-30 | Resonance/Conjugation |

Mulliken Charge Analysis

Mulliken charge analysis is a computational method used to estimate the partial atomic charges in a molecule, providing insight into the electron distribution and the electrostatic potential. This analysis is typically performed using quantum chemical calculations, such as Density Functional Theory (DFT).

Detailed research findings from computational studies on related nitrobenzoic acid derivatives indicate that the presence of electron-withdrawing groups, namely the nitro (-NO2) and chloro (-Cl) groups, significantly influences the charge distribution across the this compound molecule. The nitrogen atom of the nitro group and the carbon atoms attached to the electronegative chlorine and oxygen atoms are expected to carry partial positive charges, while the oxygen and chlorine atoms themselves will bear partial negative charges.

For instance, in a similar compound, 2-chloro-5-nitrobenzoic acid, DFT calculations have been employed to determine its thermodynamic properties and Mulliken charges. core.ac.uk Studies on other substituted benzoic acids have shown that the distribution of Mulliken charges can explain the reactivity of different sites in the molecule. preprints.org For example, the analysis of Mulliken charges on nitrobenzene (B124822) has been used to understand its meta-directing behavior in electrophilic substitution reactions. preprints.org While specific Mulliken charge values for every atom in this compound are contingent on the basis set and computational method used, the general trend of charge distribution can be reliably predicted.

Table 1: Predicted Mulliken Charge Distribution Trends in this compound

| Atom/Group | Predicted Partial Charge | Rationale |

| Carboxyl Group (-COOH) | Oxygen atoms negative, Carbon and Hydrogen positive | High electronegativity of oxygen atoms. |

| Nitro Group (-NO2) | Oxygen atoms negative, Nitrogen atom positive | Strong electron-withdrawing nature of the nitro group. |

| Chlorine Atom (-Cl) | Negative | High electronegativity. |

| Benzene Ring Carbons | Varied, generally less negative or positive | Influenced by the attached electron-withdrawing groups. |

It is important to note that while Mulliken charge analysis is a valuable tool, the calculated charges are not directly observable physical quantities and can vary with the computational model. Nevertheless, they provide a crucial qualitative understanding of the molecule's electronic landscape.

Molecular Modeling for Biological Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule might interact with biological macromolecules, such as proteins and nucleic acids. These methods are pivotal in drug discovery and development.

Molecular Docking Studies for Ligand-Target Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding affinity and mode of action of potential drug candidates with their protein targets.